3-Formylphenyl 3-bromobenzoate
CAS No.:
Cat. No.: VC13286314
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9BrO3 |
|---|---|
| Molecular Weight | 305.12 g/mol |
| IUPAC Name | (3-formylphenyl) 3-bromobenzoate |
| Standard InChI | InChI=1S/C14H9BrO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |
| Standard InChI Key | JTXNYZZLJLFLDG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O |
Introduction
Structural and Molecular Properties
Chemical Identity
3-Formylphenyl 3-bromobenzoate is characterized by the following identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3-formylphenyl) 3-bromobenzoate | |
| Molecular Formula | C₁₄H₉BrO₃ | |
| Molecular Weight | 305.12 g/mol | |
| CAS Registry Number | 603117 | |
| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O |
Spectroscopic Characterization
Key spectroscopic data for structural confirmation:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
Synthesis Methods
Traditional Esterification
The compound is synthesized via acid-catalyzed esterification between 3-formylphenol and 3-bromobenzoic acid:
Reagents:
-
3-Formylphenol, 3-bromobenzoic acid, H₂SO₄ (catalyst), DMF (solvent).
Conditions: -
Reflux at 120°C for 12 hours .
Yield: ~75% after purification by column chromatography .
Mechanochemical Synthesis
A solvent-free approach utilizing mechanical grinding:
Procedure:
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Equimolar reactants (3-formylphenol and 3-bromobenzoyl chloride) are ground with K₂CO₃ in a ball mill.
Advantages:
Palladium-Catalyzed Coupling
For advanced derivatives, Suzuki-Miyaura cross-coupling is employed:
Example Reaction:
-
3-Formylphenyl 3-bromobenzoate + Phenylboronic acid → Biphenyl derivative.
Catalyst: Pd(PPh₃)₄ (2 mol%), K₃PO₄ (base), 1,4-dioxane, 80°C .
Applications in Research
Pharmaceutical Intermediate
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PPAR-γ Agonists: The formyl group facilitates Schiff base formation with amines, yielding potential antidiabetic agents .
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Anticancer Probes: Bromine enables radioisotope labeling (e.g., ⁷⁷Br) for tumor imaging .
Materials Science
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Liquid Crystals: Serves as a precursor for mesogenic compounds via Suzuki coupling .
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Polymer Additives: Enhances thermal stability in polyesters .
Organic Synthesis
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